(((2R,3R,4R,5R)-3-Hydroxy-4-methoxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl)triphosphoric acid
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Description
(((2R,3R,4R,5R)-3-Hydroxy-4-methoxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl)triphosphoric acid is a useful research compound. Its molecular formula is C11H19N2O15P3 and its molecular weight is 512.19 g/mol. The purity is usually 95%.
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Biological Activity
The compound (((2R,3R,4R,5R)-3-Hydroxy-4-methoxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl)triphosphoric acid is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
This compound contains:
- A tetrahydrofuran ring with hydroxy and methoxy substitutions.
- A pyrimidine derivative contributing to its pharmacological properties.
- A triphosphoric acid moiety that suggests involvement in nucleotide metabolism and energy transfer pathways.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Notably:
- Inhibition of Enzymatic Activity : The triphosphoric acid component may inhibit key enzymes involved in nucleotide synthesis and metabolism.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against certain bacterial strains, possibly through interference with cell wall synthesis.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited inhibitory effects on Mycobacterium tuberculosis and other pathogenic bacteria. The IC50 values for these activities were significantly lower than those of traditional antibiotics, indicating a promising alternative for treating resistant infections .
- Cytotoxicity Assessments : In vitro tests revealed that while some analogs showed cytotoxic effects against cancer cell lines, others did not exhibit toxicity towards normal cells, suggesting a selective action that could be beneficial for cancer therapy.
Data Tables
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that can yield various derivatives with altered biological properties. These derivatives can be tailored for specific therapeutic applications based on their activity profiles.
Properties
Molecular Formula |
C11H19N2O15P3 |
---|---|
Molecular Weight |
512.19 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3R,4R,5R)-3-hydroxy-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H19N2O15P3/c1-5-3-13(11(16)12-9(5)15)10-8(24-2)7(14)6(26-10)4-25-30(20,21)28-31(22,23)27-29(17,18)19/h3,6-8,10,14H,4H2,1-2H3,(H,20,21)(H,22,23)(H,12,15,16)(H2,17,18,19)/t6-,7-,8-,10-/m1/s1 |
InChI Key |
CZTUINPWSQLSKN-FDDDBJFASA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)OC |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)OC |
Origin of Product |
United States |
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